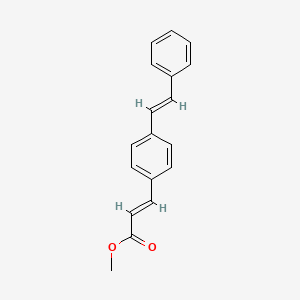
Methyl p-(trans-styryl)-trans-cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl p-(trans-styryl)-trans-cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a styryl group attached to the para position of a cinnamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl p-(trans-styryl)-trans-cinnamate typically involves the reaction of p-methylcinnamic acid with trans-styryl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl p-(trans-styryl)-trans-cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Formation of p-(trans-styryl)benzoic acid.
Reduction: Formation of methyl p-(trans-ethyl)-trans-cinnamate.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl p-(trans-styryl)-trans-cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies related to reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl cinnamate: Similar structure but lacks the styryl group.
Ethyl p-(trans-styryl)-trans-cinnamate: Similar structure but with an ethyl ester instead of a methyl ester.
p-(trans-Styryl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl p-(trans-styryl)-trans-cinnamate is unique due to the presence of both the styryl and cinnamate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93875-39-9 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
InChI-Schlüssel |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


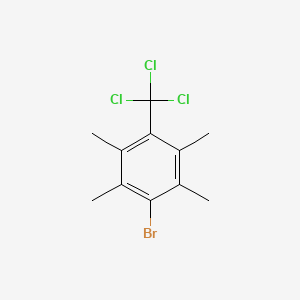

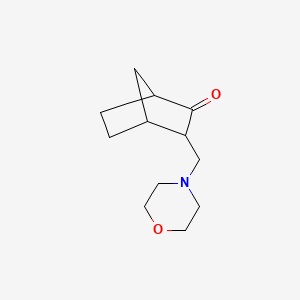

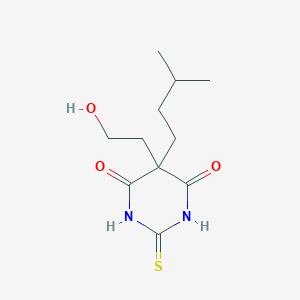
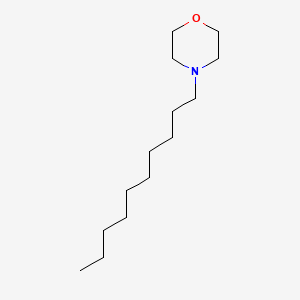
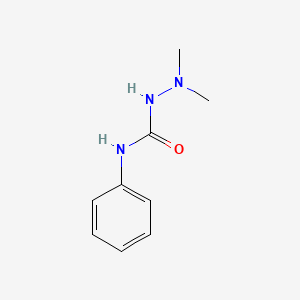
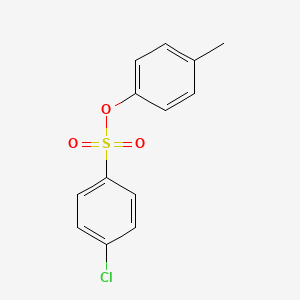



![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)


